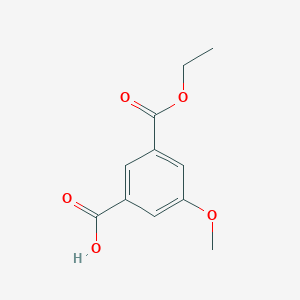

3-Ethoxycarbonyl-5-methoxybenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

367519-85-5 |

|---|---|

Molecular Formula |

C11H12O5 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

3-ethoxycarbonyl-5-methoxybenzoic acid |

InChI |

InChI=1S/C11H12O5/c1-3-16-11(14)8-4-7(10(12)13)5-9(6-8)15-2/h4-6H,3H2,1-2H3,(H,12,13) |

InChI Key |

SXGORICKDFCMDY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C(=O)O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethoxycarbonyl 5 Methoxybenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for 3-Ethoxycarbonyl-5-methoxybenzoic Acid

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary disconnections. For this compound, the primary disconnections involve the three functional groups attached to the aromatic ring: the carboxylic acid, the ethyl ester, and the methoxy (B1213986) ether.

The key disconnections are:

C(aryl)-COOH bond: This suggests introducing the carboxylic acid functionality onto a pre-existing 1-ethoxycarbonyl-3-methoxybenzene ring, perhaps via metallation followed by carboxylation.

Ester C-O bond: This points to an esterification reaction of a 3-carboxy-5-methoxybenzoic acid precursor with ethanol (B145695).

Ether C-O bond: This suggests an etherification reaction, such as the methylation of a 3-ethoxycarbonyl-5-hydroxybenzoic acid precursor.

These disconnections give rise to several potential synthetic pathways, which can be categorized as either linear or convergent strategies.

Multi-Step Linear Syntheses from Readily Available Precursors

Linear synthesis involves the sequential modification of a starting material through a series of reactions until the target molecule is formed. A logical starting point for a linear synthesis of this compound is a commercially available, symmetrically substituted benzene (B151609) derivative to control the regiochemistry.

A plausible linear sequence could start from 3,5-dihydroxybenzoic acid . The synthesis would proceed through the following key steps:

Selective Monomethylation: One of the phenolic hydroxyl groups is selectively converted to a methoxy group. This can be challenging and may require protecting group strategies to differentiate the two identical hydroxyl groups, or careful control of reaction conditions to favor mono-alkylation.

Esterification: The carboxylic acid is converted to its ethyl ester. This step is typically performed before the second etherification to avoid potential side reactions.

Final Functionalization: The remaining hydroxyl group would then be the target for introducing the ethoxycarbonyl group, which is incorrect based on the target molecule's name. A more logical approach from 3,5-dihydroxybenzoic acid would be:

Selective Mono-methylation: To yield 3-hydroxy-5-methoxybenzoic acid.

Esterification: The carboxylic acid is esterified with ethanol to form ethyl 3-hydroxy-5-methoxybenzoate.

Final Carboxylation: This route is problematic. A better linear approach starts from a different precursor.

A more viable linear synthesis begins with 5-hydroxyisophthalic acid .

Selective Esterification: The two carboxylic acid groups are selectively mono-esterified. This is often difficult to achieve with high selectivity.

Methylation: The phenolic hydroxyl group is methylated to install the methoxy group.

Selective Saponification/Decarboxylation: One of the ester or carboxylic acid groups must be removed or converted, which adds complexity.

Given these challenges, a more controlled linear approach is often preferred, starting with a precursor where the substitution pattern is already established. For example, starting from 3-bromo-5-hydroxybenzoic acid :

Protection: The hydroxyl and carboxyl groups are protected.

Etherification: The phenolic group is methylated.

Esterification: The carboxylic acid is converted to the ethyl ester.

Carboxylation: The bromo-substituent is converted to a carboxylic acid via Grignard reaction or lithiation followed by quenching with CO2.

Deprotection: Removal of any protecting groups.

Convergent Synthetic Strategies Employing Key Intermediates

For this compound, a convergent strategy could involve the coupling of two key aromatic intermediates.

Intermediate A: A synthon containing the methoxy and carboxylic acid groups, for example, a metalated derivative of 3-methoxybenzoic acid.

Intermediate B: A synthon containing the ethoxycarbonyl group, such as an electrophilic source of "-COOEt".

A potential convergent route could be designed as follows:

Synthesis of Intermediate A: Starting from 3-bromobenzoic acid, the carboxylic acid is protected, followed by methylation of a hydroxyl group introduced at the meta-position.

Synthesis of Intermediate B: This would be a simple reagent like ethyl chloroformate.

Coupling Reaction: A metal-catalyzed cross-coupling reaction, such as a palladium-catalyzed carbonylation of a suitable aryl halide precursor in the presence of ethanol, could form the ester and acid functionalities in a controlled manner.

This approach, while potentially shorter in the main line, requires careful planning of the coupling partners and reaction conditions to ensure regioselectivity and avoid unwanted side reactions.

Chemoselective Functionalization of the Aromatic Nucleus and Substituent Transformations

The synthesis of this compound heavily relies on the ability to perform chemoselective reactions on the aromatic ring. This involves introducing and modifying the functional groups at specific positions without affecting other reactive sites in the molecule.

Regioselective Introduction of Carboxylic Acid Functionality

Introducing a carboxylic acid group onto an aromatic ring with high regioselectivity is a critical step in many synthetic routes to the target molecule.

Directed Ortho-Metalation (DoM): This is a powerful technique for the regioselective functionalization of aromatic rings. ebi.ac.uk A directing group on the ring, such as a methoxy group, can direct a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryl-lithium species can then react with an electrophile like carbon dioxide (CO2) to form a carboxylic acid. In a precursor like 1,3-dimethoxybenzene, lithiation would occur ortho to one of the methoxy groups. However, for the target molecule's 1,3,5-substitution pattern, this strategy is less straightforward unless starting with a precursor that directs to the desired position.

Friedel-Crafts Acylation: This classic reaction can be used to introduce a carbonyl group, which can then be oxidized to a carboxylic acid. However, the regioselectivity is dictated by the electronic effects of the existing substituents. For a 1-ethoxy-3-methoxybenzene (B1295283) precursor, acylation would likely occur at the positions ortho and para to the activating ether groups, which is not the desired C5 position relative to the other substituents.

Enzymatic Carboxylation: Biocatalytic methods offer high regioselectivity under mild conditions. nih.gov Specific decarboxylase enzymes can, in the reverse reaction, catalyze the carboxylation of phenolic compounds. nih.gov For a suitable phenolic precursor, this could be a highly selective method for introducing the carboxylic acid group. nih.gov

| Method | Reagents/Conditions | Regioselectivity | Advantages | Disadvantages |

| Directed Ortho-Metalation | Organolithium base (e.g., n-BuLi), CO2 | High (ortho to directing group) | High yield, functional group tolerance | Requires strongly directing groups and cryogenic temperatures |

| Friedel-Crafts Acylation | Acyl halide/anhydride (B1165640), Lewis acid | Governed by substituent effects | Well-established, uses common reagents | Often poor regioselectivity with multiple activating groups, harsh conditions |

| Enzymatic Carboxylation | Benzoic acid decarboxylases, CO2 source (e.g., KHCO3) | Very high (typically ortho to a hydroxyl group) nih.gov | Mild conditions, environmentally friendly, high selectivity nih.gov | Substrate specificity, enzyme availability and cost |

Esterification and Transesterification Strategies for Ethoxycarbonyl Group Formation

The formation of the ethyl ester is a crucial transformation. This can be achieved either by direct esterification of the corresponding carboxylic acid or by transesterification of another ester.

Fischer Esterification: This is the acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.com To synthesize this compound, 3-carboxy-5-methoxybenzoic acid would be refluxed with an excess of ethanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium, and using the alcohol as the solvent drives it towards the product. masterorganicchemistry.comlibretexts.org

Transesterification: This process involves converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. youtube.commasterorganicchemistry.com For instance, if methyl 3-carboxy-5-methoxybenzoate were available, it could be converted to the desired ethyl ester by treatment with ethanol and an acid or base catalyst. masterorganicchemistry.comyoutube.com Base-catalyzed transesterification, using an alkoxide like sodium ethoxide, is also highly effective. masterorganicchemistry.comyoutube.com

| Method | Reagents/Conditions | Mechanism | Key Features |

| Fischer Esterification | Carboxylic acid, Ethanol (excess), H2SO4 or TsOH (catalyst), heat masterorganicchemistry.com | Acid-catalyzed nucleophilic acyl substitution masterorganicchemistry.com | Equilibrium-driven; simple procedure; common laboratory method dergipark.org.trasianpubs.org |

| Steglich Esterification | Carboxylic acid, Ethanol, DCC, DMAP | In situ activation of carboxylic acid | Mild conditions, high yields |

| Transesterification (Acid-catalyzed) | Methyl ester, Ethanol (excess), H2SO4 (catalyst), heat masterorganicchemistry.com | PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) masterorganicchemistry.com | Useful for converting between different esters; equilibrium-driven libretexts.orgorganic-chemistry.org |

| Transesterification (Base-catalyzed) | Methyl ester, Sodium ethoxide in ethanol masterorganicchemistry.com | Nucleophilic addition-elimination masterorganicchemistry.com | Fast and often irreversible if a byproduct is removed youtube.com |

Etherification Reactions for Methoxy Group Installation

The installation of the methoxy group is typically achieved by the etherification of a corresponding phenol (B47542).

Williamson Ether Synthesis: This is a widely used method involving the reaction of a sodium phenoxide with a methylating agent like methyl iodide (CH3I) or dimethyl sulfate (B86663) ((CH3)2SO4). The phenoxide is generated in situ by treating the phenol (e.g., 3-ethoxycarbonyl-5-hydroxybenzoic acid) with a base such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH).

Metal-Catalyzed Methylation: Modern methods may employ metal catalysts for the methylation of phenols, which can sometimes offer milder reaction conditions. wikipedia.org

Redox-Driven Etherification: Advanced strategies can involve redox chemistry to generate reactive intermediates for ether formation, although these are more commonly applied for constructing more complex or sterically hindered ethers. rsc.org

| Method | Reagents/Conditions | Mechanism | Advantages | Disadvantages |

| Williamson Ether Synthesis | Phenol, Base (e.g., NaH, K2CO3), Methylating agent (e.g., CH3I, (CH3)2SO4) | SN2 reaction between phenoxide and methylating agent | Reliable, high-yielding, versatile | Methylating agents can be toxic |

| Using Diazomethane | Phenol, Diazomethane (CH2N2) | Acid-catalyzed methylation | Very mild conditions, clean reaction | Diazomethane is explosive and toxic |

| Decarboxylative Etherification | Carboxylic acid precursor, Photoredox catalyst, Methylating source | Photochemically-mediated radical pathway rsc.org | Can be used in complex settings | Requires specialized equipment and reagents |

Principles of Green Chemistry in Synthetic Protocol Development

Atom Economy and Solvent Considerations

A cornerstone of green chemistry, atom economy, quantifies the efficiency of a chemical reaction by assessing the proportion of reactant atoms integrated into the desired product. rsc.orgjocpr.comprimescholars.com A superior atom economy denotes a more sustainable process that generates minimal waste. A primary goal in the synthesis of this compound is to attain a high atom economy.

A feasible synthetic pathway to this compound is the esterification of 3-carboxy-5-methoxybenzoic acid with ethanol. Theoretically, this reaction can achieve a high atom economy, with water being the principal byproduct. An alternative route could involve the selective oxidation and subsequent esterification of 3-methyl-5-methoxybenzoic acid. The selection of reagents and the type of reaction are pivotal in determining the atom economy. For example, addition reactions are inherently more atom-economical compared to substitution or elimination reactions. rsc.org

The choice of solvents is another vital element in the sustainability of a synthetic process. scienceopen.com Solvents frequently represent the largest mass component in a reaction, making their environmental, health, and safety (EHS) profiles critically important. researchgate.net While solvents like dimethylformamide (DMF) and various chlorinated hydrocarbons were prevalent in the past, their inherent toxicity and environmental persistence have necessitated a transition to greener alternatives. rsc.org

In response, several pharmaceutical corporations have formulated solvent selection guides to assist chemists in opting for more sustainable choices. acsgcipr.orgscribd.com These guides classify solvents based on their EHS impact, favoring substances like water, alcohols (e.g., ethanol), and esters (e.g., ethyl acetate), while advising against the use of hazardous solvents. rsc.org For the synthesis of this compound, a key consideration is the use of a green solvent that is readily recoverable and possesses a minimal environmental footprint.

To demonstrate the influence of solvent choice, the following interactive data table offers a comparative analysis of potential solvents for the synthesis of this compound, based on established solvent selection guides.

Interactive Data Table: Solvent Selection Analysis

| Solvent | Category | Key Considerations |

|---|---|---|

| Toluene (B28343) | Usable | Effective for aromatic compounds, but poses health and environmental concerns. |

| Ethanol | Preferred | Biodegradable, exhibits low toxicity, and can serve as a reactant in esterification. |

| Ethyl Acetate | Preferred | Features low toxicity and a favorable environmental profile. |

| Dichloromethane | Undesirable | Carries a high environmental and health impact. |

| Dimethylformamide (DMF) | Undesirable | Is reprotoxic and has a high boiling point, complicating its removal. |

This table is a representation based on general solvent selection guides and does not represent specific experimental data for the synthesis of this compound.

Energy Efficiency and Sustainable Reactants

A significant area of research for the synthesis of this compound is the exploration of catalytic routes that circumvent severe conditions. For instance, enzymatic catalysis presents a highly selective and energy-efficient substitute for conventional chemical methods.

The sustainability of the synthesis is also influenced by the selection of starting materials. The use of renewable feedstocks or reactants sourced from less energy-intensive processes can markedly improve the green credentials of the manufacturing route. The origins of the reactants for this compound, including the sources of the methoxy and ethoxy groups, can be assessed for their sustainability.

Process Optimization and Scalability Studies for Industrial Production

The transition of a synthesis from a laboratory setting to industrial-scale production introduces a distinct array of challenges. asischem.com Process optimization and scalability studies are indispensable for ensuring that the synthesis is safe, economically viable, and robust on a large scale.

Key facets of process optimization encompass:

Maximizing Yield and Purity: Adjusting reaction parameters such as temperature, pressure, duration, and catalyst concentration to secure the highest possible yield and purity of this compound.

Minimizing Waste: Employing strategies to curtail the formation of byproducts and devising efficient purification methods that reduce solvent consumption.

Process Safety: Undertaking comprehensive hazard evaluations to identify and alleviate potential safety risks associated with the large-scale handling of reagents and intermediates.

Scalability studies assess the reaction's performance as the batch size is augmented. A reaction that is successful in a 1-liter flask may exhibit different behaviors in a 1,000-liter reactor. These studies are crucial for identifying potential issues related to heat transfer, mass transfer, and mixing that can emerge during the scale-up process.

The following table delineates key parameters that would be scrutinized during the process optimization and scalability studies for the industrial production of this compound.

Data Table: Process Optimization and Scalability Parameters

| Parameter | Laboratory Scale | Pilot Plant Scale | Industrial Scale |

|---|---|---|---|

| Reaction Volume | 1 L | 100 L | 10,000 L |

| Key Challenge | Proof of concept | Process robustness | Cost and safety |

| Focus Area | Yield and purity | Parameter optimization | Efficiency and throughput |

This table provides a generalized overview of scalability considerations and does not reflect actual production data for this compound.

Chemical Reactivity and Derivatization Chemistry of 3 Ethoxycarbonyl 5 Methoxybenzoic Acid

Reaction Pathways of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, including activation for coupling reactions, removal through decarboxylation, and reduction to other functional groups.

The carboxylic acid functionality of 3-ethoxycarbonyl-5-methoxybenzoic acid can be readily converted into amides and esters through various coupling methods. These reactions typically involve the activation of the carboxylic acid to enhance its electrophilicity, followed by nucleophilic attack by an amine or an alcohol.

Amide Formation: Direct condensation of a carboxylic acid with an amine to form an amide bond is a fundamental transformation in organic chemistry. A general and effective method for this conversion is the use of titanium tetrachloride (TiCl₄) as a mediator. In a typical procedure, the carboxylic acid is treated with an amine in the presence of TiCl₄ in a solvent like pyridine (B92270) at elevated temperatures. This method has a broad substrate scope, providing the corresponding amide products in moderate to excellent yields.

| Reagent/Catalyst | Conditions | Product |

| Amine, TiCl₄ | Pyridine, 85 °C | 3-Amido-5-methoxybenzoyl ethyl ester |

Ester Formation: The carboxylic acid can also be esterified to form a diester derivative. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common method. The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess or water is removed as it is formed. Microwave-assisted organic synthesis (MAOS) has also been shown to be an efficient method for esterification reactions, often leading to reduced reaction times and increased yields.

| Reagent/Catalyst | Conditions | Product |

| Alcohol, H₂SO₄ (cat.) | Reflux | 3,5-Diester-methoxybenzene derivative |

| Alcohol, Microwave | Sealed vessel | 3,5-Diester-methoxybenzene derivative |

Decarboxylation, the removal of a carboxyl group as carbon dioxide, can be a synthetically useful transformation. The ease of decarboxylation of benzoic acid derivatives is highly dependent on the nature and position of the substituents on the aromatic ring. For unactivated benzoic acids, decarboxylation typically requires high temperatures, often around 400 °C. However, the presence of activating groups, particularly hydroxyl groups ortho or para to the carboxylic acid, can significantly lower the required temperature.

While this compound does not possess a strongly activating hydroxyl group in the ortho or para position, the methoxy (B1213986) group does have a modest activating effect. The decarboxylation of this compound would likely require forcing conditions. The mechanism of acid-catalyzed decarboxylation often involves the protonation of the carboxyl group, followed by the cleavage of the carbon-carbon bond. This process can be influenced by the presence of water and other catalytic species.

The carboxylic acid group can be selectively reduced to either an aldehyde or a primary alcohol, while leaving the ethoxycarbonyl group intact. The choice of reducing agent is crucial for achieving this selectivity.

Reduction to Aldehydes: The selective reduction of a carboxylic acid to an aldehyde is a challenging transformation as aldehydes are themselves susceptible to further reduction. However, specific methods have been developed to achieve this. One such method involves the use of hydrosilanes in the presence of a catalyst like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). This reaction proceeds through the formation of a disilyl acetal (B89532) intermediate, which can then be hydrolyzed to the aldehyde under acidic conditions. Another approach utilizes photoredox catalysis with hydrosilanes.

| Reagent/Catalyst | Intermediate | Product |

| Hydrosilane, B(C₆F₅)₃ | Disilyl acetal | Ethyl 3-formyl-5-methoxybenzoate |

| Hydrosilane, Photoredox catalyst | Silyl acetal | Ethyl 3-formyl-5-methoxybenzoate |

Reduction to Alcohols: Stronger reducing agents will reduce the carboxylic acid all the way to a primary alcohol. Borane (BH₃) complexed with tetrahydrofuran (B95107) (THF) is a classic reagent for the selective reduction of carboxylic acids in the presence of esters. Lithium aluminium hydride (LAH) is a more powerful reducing agent and would likely reduce both the carboxylic acid and the ester functionalities.

| Reagent | Conditions | Product |

| BH₃·THF | Tetrahydrofuran | Ethyl 3-(hydroxymethyl)-5-methoxybenzoate |

Transformations of the Ethoxycarbonyl Group

The ethoxycarbonyl group also offers a handle for various chemical modifications, including hydrolysis to the corresponding dicarboxylic acid and reactions with nucleophiles.

The hydrolysis of the ethoxycarbonyl group in this compound would yield 5-methoxyisophthalic acid. This transformation is typically carried out under basic conditions, a process known as saponification. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, followed by the elimination of the ethoxide leaving group. Subsequent acidification protonates the resulting carboxylate to give the dicarboxylic acid.

Achieving selective monohydrolysis of a diester can be challenging, often resulting in a mixture of the starting diester, the mono-acid, and the diacid. However, careful control of reaction conditions, such as the stoichiometry of the base, temperature, and solvent, can favor the formation of the mono-acid. For instance, using a limited amount of base in a mixed solvent system like THF and water can promote selective monohydrolysis.

| Reagent | Conditions | Product |

| NaOH (aq) | Reflux, then H₃O⁺ | 5-Methoxyisophthalic acid |

| NaOH (limited) | THF/H₂O | 3-Carboxy-5-methoxybenzoic acid ethyl ester |

The electrophilic carbonyl carbon of the ethoxycarbonyl group is susceptible to attack by strong nucleophiles. This leads to nucleophilic acyl substitution, where the ethoxy group is replaced by the incoming nucleophile.

A prominent example is the reaction with Grignard reagents. The addition of a Grignard reagent to an ester initially forms a ketone after the elimination of the ethoxide. Since ketones are more reactive towards Grignard reagents than esters, a second equivalent of the Grignard reagent will typically add to the newly formed ketone, resulting in a tertiary alcohol after an acidic workup. Therefore, the reaction of this compound with an excess of a Grignard reagent would be expected to transform the ethoxycarbonyl group into a tertiary alcohol, while the carboxylic acid would be deprotonated by the Grignard reagent.

| Reagent | Intermediate | Product (after workup) |

| Grignard Reagent (excess) | Ketone | Tertiary alcohol at the 3-position |

Synthetic Utility as a Protecting Group or Masked Carboxylic Acid

While direct evidence for the use of this compound as a formal protecting group is not extensively documented in readily available literature, its structure lends itself to conceptual applications as a masked or indirectly protected form of a dicarboxylic acid. In this context, the ethyl ester can be seen as a protected form of a second carboxylic acid function on the benzene (B151609) ring.

The ester group is generally stable under mildly acidic or basic conditions that might be used to modify other parts of a larger molecule. Subsequently, the ester can be hydrolyzed under more forcing basic or acidic conditions to reveal the free carboxylic acid. This strategy allows for the selective unmasking of a carboxylic acid at a late stage of a synthetic sequence.

Table 1: Potential Synthetic Utility as a Masked Dicarboxylic Acid

| Functional Group | Protecting Moiety | Deprotection Conditions | Resulting Functional Group |

| Carboxylic Acid | Ethyl group (as ester) | Acid or base hydrolysis (e.g., NaOH, H2SO4/H2O) | Carboxylic Acid |

Reactions Involving the Methoxy Group

The methoxy group (-OCH3) is a key functional handle on the molecule, susceptible to cleavage and oxidative transformations.

The cleavage of the methyl ether in this compound to yield the corresponding phenol (B47542) is a common and important transformation. Aryl methyl ethers are known to be cleaved by strong Lewis acids or potent nucleophiles. rsc.org

One of the most effective and widely used reagents for this purpose is boron tribromide (BBr3). chem-station.com The reaction mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group in an SN2-type reaction. nih.govgvsu.educore.ac.uk This process is highly efficient and often proceeds under mild conditions, starting at low temperatures and gradually warming. chem-station.com

Other reagents capable of demethylating aryl methyl ethers include other strong Lewis acids like aluminum chloride (AlCl3) and strong Brønsted acids such as 47% hydrobromic acid (HBr) at elevated temperatures. rsc.orgchem-station.com Thiolates, such as ethanethiolate, in polar aprotic solvents like NMP or DMSO can also be used under basic conditions. chem-station.com

Table 2: Common Reagents for Methoxy Group Cleavage

| Reagent | Typical Conditions | Mechanism |

| Boron Tribromide (BBr3) | Dichloromethane, -78 °C to room temperature | Lewis acid-mediated SN2 displacement by bromide. nih.govgvsu.eduresearchgate.netresearchgate.net |

| Aluminum Chloride (AlCl3) | Dichloromethane or acetonitrile (B52724), heating | Lewis acid-mediated cleavage. chem-station.com |

| Hydrobromic Acid (47% HBr) | Reflux, often with acetic acid as co-solvent | Protonation of ether oxygen followed by SN2 attack by bromide. chem-station.com |

| Alkyl Thiols (e.g., Dodecanethiol) | NMP or DMSO, base (e.g., NaOH), heating | Nucleophilic demethylation by the thiolate anion. chem-station.com |

The methoxy group can undergo oxidative demethylation, a reaction of significant interest, particularly in biological systems and for the valorization of lignin-derived compounds. rsc.orgresearchgate.net In a laboratory setting, this transformation is less common than ether cleavage but can be achieved under specific oxidative conditions.

Enzymatic systems, such as those involving cytochrome P450 enzymes, are known to catalyze the O-demethylation of methoxylated aromatic compounds. researchgate.netnih.gov These reactions are crucial in the metabolism of various substances. Chemical methods for oxidative demethylation may involve reagents that can effect an oxidative cleavage of the methyl-oxygen bond, though this can be challenging to achieve selectively without affecting other parts of the molecule. For instance, certain microbial processes can demethylate methoxylated benzoic acids, often as a prelude to aromatic ring cleavage. asm.org

Annulation and Cyclization Reactions to Form Fused Ring Systems

There is no specific information available in the reviewed literature regarding the participation of this compound in annulation or cyclization reactions to generate fused ring systems. While annulation and cyclization are fundamental processes in organic synthesis for the construction of polycyclic molecules, the application of these reactions to this compound has not been documented in the accessible scientific literature. General methodologies for the cyclization of benzoic acid derivatives often require specific functional group arrangements that may not be present or suitably activated in this particular molecule for known reaction pathways.

Stereochemical Control in Derivatization Processes

No studies detailing the stereochemical control in derivatization processes involving this compound could be identified. Research on stereoselective reactions typically focuses on molecules with existing chiral centers or the creation of new stereocenters through asymmetric synthesis. The structure of this compound is achiral, and there is no indication in the available literature of its use as a substrate in stereoselective derivatizations. Consequently, there are no established protocols or research findings to report on this topic.

Applications of 3 Ethoxycarbonyl 5 Methoxybenzoic Acid As a Chemical Synthon

Advanced Organic Synthesis Building Block

As a substituted benzoic acid derivative, 3-Ethoxycarbonyl-5-methoxybenzoic acid possesses three key functional groups: a carboxylic acid, an ester (ethoxycarbonyl), and a methoxy (B1213986) group. This trifunctional nature theoretically positions it as a versatile building block in organic synthesis.

The synthesis of heterocyclic compounds often involves the use of appropriately substituted aromatic precursors. For example, the construction of the benzofuran (B130515) ring system can be achieved through various methods, some of which utilize substituted phenols or benzoic acids. While there are numerous strategies for benzofuran synthesis, there is no specific mention in the surveyed literature of this compound being used as a key intermediate.

Similarly, phthalimides are typically synthesized from phthalic anhydride (B1165640) or its derivatives. The Gabriel synthesis, a well-known method for preparing primary amines, utilizes the potassium salt of phthalimide. While substituted phthalimides are of interest in medicinal chemistry, the literature does not currently document a synthetic route to phthalimides that employs this compound as a starting material.

Role in Material Science and Polymer Chemistry

The incorporation of functionalized aromatic compounds into polymers and soft materials is a common strategy for tuning their properties.

Aromatic dicarboxylic acids and their esters are frequently used as monomers in the synthesis of polyesters and polyamides. Given its structure, this compound could potentially be converted into a diacid or diol and subsequently used as a monomer. However, there is no evidence in the current literature to suggest that it has been utilized in this capacity.

Functional soft materials, such as liquid crystals and gels, often incorporate molecules with specific structural features to induce desired self-assembly and physical properties. While the rigid aromatic core and functional groups of this compound make it a plausible candidate for such applications, there are no published studies describing its use in the design of functional soft materials.

Design and Synthesis of Chemically Diverse Analogues for Structure-Property Relationship Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and materials science for optimizing the properties of a lead compound by systematically modifying its chemical structure. Such studies involve the synthesis of a library of analogues with varied substituents. While SAR studies have been conducted on various classes of benzoic acid derivatives to explore their biological activities or material properties, there is a lack of specific research focused on the design and synthesis of a diverse range of analogues derived from this compound for systematic structure-property relationship investigations. nih.govnih.gov

Advanced Analytical Characterization of 3 Ethoxycarbonyl 5 Methoxybenzoic Acid and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

A comprehensive structural elucidation of 3-Ethoxycarbonyl-5-methoxybenzoic acid and its derivatives necessitates the application of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and electronic environment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

For ¹H NMR, the spectrum would be expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the ethyl group protons of the ester. The aromatic protons would likely appear as multiplets in the downfield region, with their specific chemical shifts and coupling constants determined by their substitution pattern on the benzene (B151609) ring. The methoxy group would present as a singlet, while the ethyl group would exhibit a characteristic quartet and triplet pattern.

The ¹³C NMR spectrum would provide information on the carbon skeleton. Distinct signals would be anticipated for the carboxyl carbon, the ester carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), the methoxy carbon, and the carbons of the ethyl group. The chemical shifts of the aromatic carbons would be influenced by the electron-donating methoxy group and the electron-withdrawing carboxyl and ethoxycarbonyl groups.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals by revealing proton-proton and proton-carbon correlations, respectively.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 | 120 - 140 |

| Methoxy (-OCH₃) | ~3.9 | ~56 |

| Ethyl (-OCH₂CH₃) | ~4.4 (quartet) | ~62 |

| Ethyl (-OCH₂CH₃) | ~1.4 (triplet) | ~14 |

| Carboxyl (-COOH) | >10 (broad) | ~167 |

| Ester Carbonyl (-COO-) | - | ~165 |

| Aromatic C-OCH₃ | - | ~160 |

| Aromatic C-COOH | - | ~135 |

| Aromatic C-COOEt | - | ~132 |

Note: These are predicted values and may differ from experimental results.

Fourier Transform Infrared (FT-IR) Spectroscopy

Specific experimental Fourier Transform Infrared (FT-IR) spectroscopic data for this compound is not available. However, the expected characteristic absorption bands can be inferred from its functional groups.

The FT-IR spectrum would be dominated by a strong, broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid dimer. Two strong carbonyl stretching vibrations would be expected: one for the carboxylic acid C=O group around 1700-1725 cm⁻¹ and another for the ester C=O group around 1715-1735 cm⁻¹. The C-O stretching vibrations for the carboxylic acid, ester, and ether linkages would appear in the fingerprint region between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Carboxylic Acid O-H | 2500-3300 (broad) | Stretching |

| Carboxylic Acid C=O | 1700-1725 | Stretching |

| Ester C=O | 1715-1735 | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

| C-O (Acid, Ester, Ether) | 1000-1300 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound is not publicly available. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The electronic transitions would likely be of the π → π* type. The position and intensity of the absorption maxima (λmax) would be influenced by the presence of the methoxy, carboxyl, and ethoxycarbonyl substituents, which act as chromophores and auxochromes. Typically, substituted benzoic acids exhibit primary and secondary absorption bands in the UV region.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and probing the fragmentation patterns of organic molecules, which aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While specific experimental High-Resolution Mass Spectrometry (HRMS) data for this compound is not found in available literature, this technique would be essential for determining its exact molecular mass and, consequently, its elemental composition. By providing a highly accurate mass measurement, HRMS can unequivocally confirm the molecular formula of the compound as C₁₁H₁₂O₅.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) analysis, for which specific data for this compound is not available, would be employed to study the fragmentation pathways of the molecular ion. This technique involves the isolation of the parent ion and its subsequent fragmentation to produce a series of daughter ions. The fragmentation pattern would provide valuable information about the connectivity of the atoms within the molecule. Expected fragmentation pathways could include the loss of the ethyl group, the ethoxy group, carbon dioxide from the carboxylic acid, and cleavage of the methoxy group. Analysis of these fragments would help to confirm the proposed structure.

Hyphenated Techniques (GC-MS, LC-MS) for Mixture Analysis

Hyphenated analytical techniques are powerful tools for the analysis of complex mixtures, combining the separation power of chromatography with the detection and identification capabilities of mass spectrometry. nih.gov For this compound and its derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for identifying impurities, reaction byproducts, and metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds. Since this compound has limited volatility due to its carboxylic acid group, a derivatization step is typically required prior to analysis. nih.gov This involves converting the carboxylic acid to a more volatile ester (e.g., a methyl or trimethylsilyl (B98337) ester), which can then be readily separated by the gas chromatograph. nih.gov As the separated components elute from the GC column, they enter the mass spectrometer, which provides detailed mass spectra. These spectra serve as a "molecular fingerprint," allowing for the confident identification of the parent compound and any related volatile impurities by comparing the fragmentation patterns to spectral libraries. jmchemsci.comthepharmajournal.com GC-MS is particularly useful for detecting trace-level impurities that might arise from the synthesis process. escholarship.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is exceptionally well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound, eliminating the need for derivatization. The compound is first separated from other components in a mixture using a high-performance liquid chromatography (HPLC) system. The eluent from the HPLC column is then introduced into the mass spectrometer. Techniques such as electrospray ionization (ESI) are commonly used to generate ions from the analyte molecules in the liquid phase before they enter the mass analyzer. nih.gov LC-MS can provide the molecular weight of the parent compound and its derivatives, as well as structural information from fragmentation patterns, facilitating the identification of byproducts, and degradation products in stability studies. ebi.ac.uk

The combination of chromatographic retention time and mass spectral data provides a high degree of specificity and sensitivity, making these hyphenated techniques essential for the comprehensive analysis of mixtures containing this compound. nih.govnih.gov

Chromatographic Separations for Purity Profiling and Quantitative Analysis

Chromatographic techniques are fundamental for assessing the purity and determining the concentration of this compound. These methods separate the target compound from impurities and other components based on differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the purity profiling and quantitative analysis of this compound. rsc.orgekb.eg A reversed-phase HPLC method is typically employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. ekb.egresearchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid (such as trifluoroacetic acid or phosphoric acid) added to ensure the carboxylic acid group remains protonated, leading to sharp, well-defined chromatographic peaks. ekb.egrsc.org

Detection is commonly performed using an ultraviolet (UV) detector, as the benzene ring in the molecule absorbs UV light. thermofisher.com For quantitative analysis, a calibration curve is constructed by injecting standards of known concentrations and plotting the peak area against concentration. nih.gov The concentration of this compound in a sample can then be accurately determined by comparing its peak area to the calibration curve. nih.gov Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. selleckchem.comselleckchem.com

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with 0.1% Phosphoric Acid or TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 40°C |

| Injection Volume | 15 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) can be used for the purity assessment of this compound, although it is generally less direct than HPLC due to the compound's low volatility. nist.govnist.gov Direct injection of the carboxylic acid can lead to poor peak shape and thermal degradation. Therefore, derivatization is a common prerequisite to convert the analyte into a more volatile and thermally stable form, such as a trimethylsilyl (TMS) or methyl ester. nih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., with a 5% phenyl methyl siloxane stationary phase). nist.gov A Flame Ionization Detector (FID) is often used for quantification due to its wide linear range and sensitivity to organic compounds. Purity is determined by comparing the peak area of the derivatized analyte to the total peak area of all components in the chromatogram.

| Parameter | Typical Condition |

|---|---|

| Derivatizing Agent | BSTFA with 1% TMCS |

| Column | Capillary, 5% Phenyl Methyl Siloxane |

| Carrier Gas | Helium |

| Injector Temperature | 260°C |

| Oven Program | Temperature gradient (e.g., starting at 80°C, ramping up) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used primarily for monitoring the progress of chemical reactions, such as the synthesis of this compound. merckmillipore.com A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing). The plate is then placed in a developing chamber containing a suitable mobile phase (eluent), such as a mixture of toluene (B28343) and ethanol (B145695). merckmillipore.com

As the mobile phase moves up the plate by capillary action, the components of the mixture separate based on their differing affinities for the stationary phase and solubility in the mobile phase. The starting materials, intermediates, and final product will travel different distances up the plate, resulting in distinct spots. merckmillipore.com These spots are typically visualized under UV light. By comparing the spots from the reaction mixture to spots of the starting materials, one can qualitatively assess the consumption of reactants and the formation of the product over time. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for each compound in a given TLC system.

| Compound | Function | Expected Rf Value | Observation Over Time |

|---|---|---|---|

| Starting Material A | Reactant | 0.70 | Spot intensity decreases |

| This compound | Product | 0.45 | Spot appears and intensity increases |

| Parameter | Description | Example from Related Structures |

|---|---|---|

| Crystal System | The symmetry of the unit cell (e.g., Monoclinic, Orthorhombic). | Monoclinic rsc.org |

| Space Group | Describes the symmetry elements within the unit cell. | P21/a rsc.org |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) defining the unit cell. | a=16.98, b=10.95, c=3.98 Å; β=98.67° (for anisic acid) rsc.org |

| Hydrogen Bond Distance | The distance between the donor and acceptor atoms in a hydrogen bond (e.g., O–H···O). | ~2.64 Å rsc.org |

| Molecular Conformation | Torsion angles defining the orientation of substituent groups relative to the benzene ring. | Carboxyl group may be slightly twisted out of the plane of the phenyl ring. rsc.org |

Development and Validation of Robust Analytical Methods

The development and validation of analytical methods are critical to ensure that the data generated for this compound is reliable, accurate, and fit for its intended purpose. rsc.org Method validation is a formal process that provides documented evidence that an analytical procedure is suitable for its intended use, adhering to guidelines set by bodies such as the International Council for Harmonisation (ICH). ekb.egnih.gov For a quantitative HPLC method, the following parameters are typically evaluated. ikev.orgresearchgate.net

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components. researchgate.net This is often demonstrated by showing that the analyte peak is free from co-eluting peaks.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (R²) of the calibration curve, which should be close to 1.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. ikev.org It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ikev.org It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. unodc.org It is often estimated based on a signal-to-noise ratio of 3:1. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ekb.eg It is commonly determined at a signal-to-noise ratio of 10:1.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. ikev.org

| Validation Parameter | Purpose | Typical Acceptance Criterion (for HPLC Assay) |

|---|---|---|

| Specificity | To ensure the signal is from the analyte only. | Peak purity index > 0.99; no interference at analyte retention time. |

| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (R²) ≥ 0.999 |

| Accuracy | To demonstrate closeness to the true value. | Recovery typically between 98.0% and 102.0% |

| Precision (Repeatability & Intermediate) | To show the method's reproducibility. | Relative Standard Deviation (RSD) ≤ 2% |

| LOD / LOQ | To determine the lower limits of the method. | S/N ratio ≥ 3 for LOD; S/N ratio ≥ 10 for LOQ |

| Robustness | To ensure reliability under varied conditions. | System suitability parameters met; RSD of results ≤ 2% |

Q & A

Q. How can I confirm the molecular structure of 3-ethoxycarbonyl-5-methoxybenzoic acid using analytical techniques?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify substituent positions and functional groups. Compare experimental data with computational predictions (e.g., PubChem’s InChI key or canonical SMILES) . Mass spectrometry (MS) can validate the molecular weight (C₁₁H₁₂O₅; MW 224.21 g/mol). Cross-reference with NIST Chemistry WebBook standards for spectral validation .

Q. What purification methods are suitable for isolating this compound after synthesis?

- Methodological Answer : Employ thin-layer chromatography (TLC) to monitor reaction progress and confirm purity. For large-scale purification, use column chromatography with silica gel and a gradient eluent system (e.g., ethyl acetate/hexane). If the compound is polar, consider recrystallization in ethanol/water mixtures .

Q. How do I determine the correct IUPAC nomenclature for derivatives of this compound?

- Methodological Answer : Follow IUPAC priority rules to number the benzene ring, ensuring the carboxylic acid (-COOH) receives the lowest possible position. Substituents (ethoxycarbonyl and methoxy) are then numbered accordingly. For example, a derivative with a fluorine atom at position 2 would be named 2-fluoro-3-ethoxycarbonyl-5-methoxybenzoic acid .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation. Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers). Refer to safety data sheets (SDS) for similar benzoic acid derivatives, noting decomposition products like carbon monoxide under extreme conditions .

Advanced Research Questions

Q. How can I design a synthesis route for this compound with optimal yield?

- Methodological Answer : Start with 5-methoxysalicylic acid. Protect the hydroxyl group using ethyl chloroformate in the presence of a base (e.g., pyridine). Monitor the reaction via TLC. Deprotect carefully under acidic conditions. Optimize solvent choice (e.g., DMF for solubility) and reaction time to minimize ester hydrolysis .

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : If NMR signals overlap, use 2D techniques (COSY, HSQC) to assign proton-carbon correlations. Compare experimental data with computational models (e.g., density functional theory (DFT) for predicting chemical shifts). Cross-validate with X-ray crystallography if crystalline samples are available .

Q. How can this compound be applied in environmental chemistry, such as metal ion adsorption?

- Methodological Answer : Functionalize activated carbon with this compound to enhance adsorption capacity for heavy metals (e.g., cobalt). Conduct batch adsorption experiments at varying pH and temperature. Characterize the modified adsorbent using FTIR and BET surface area analysis. Compare efficiency with unmodified carbon .

Q. What are common by-products in the synthesis of this compound, and how can they be minimized?

- Methodological Answer : Common by-products include hydrolyzed derivatives (e.g., 5-methoxysalicylic acid) due to ester group instability. Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis. Employ low temperatures during acidic workups. Analyze by LC-MS to identify impurities and adjust reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.